tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is a compound that features a tert-butyl group, an aminoethyl group, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group with a tert-butyl group. This can be achieved through the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1-aminoethyl)-1H-indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which is known for its biological activity and ability to interact with various molecular targets. This compound’s structural features make it a valuable tool in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-aminoethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10(16)13-9-11-7-5-6-8-12(11)17(13)14(18)19-15(2,3)4/h5-10H,16H2,1-4H3 |
InChI Key |
GATBGTUXYHUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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